N-(2-isopropylphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide,monohydrochloride
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Overview
Description
N-(2-isopropylphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide, monohydrochloride is a synthetic compound that belongs to the class of furan carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-isopropylphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the carboxamide group: This step involves the reaction of the furan ring with an amine derivative, such as 2-isopropylphenylamine, under conditions that promote amide bond formation.
Introduction of the piperidine moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where the phenethyl group is attached to the nitrogen atom of the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group or the furan ring.
Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-isopropylphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide
- N-(2-isopropylphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide, monohydrochloride
Uniqueness
This compound may have unique properties such as higher potency, selectivity, or stability compared to similar compounds. Detailed comparative studies would be necessary to highlight these differences.
Properties
Molecular Formula |
C27H33ClN2O2 |
---|---|
Molecular Weight |
453.0 g/mol |
IUPAC Name |
N-[1-(2-phenylethyl)piperidin-4-yl]-N-(2-propan-2-ylphenyl)furan-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C27H32N2O2.ClH/c1-21(2)24-11-6-7-12-25(24)29(27(30)26-13-8-20-31-26)23-15-18-28(19-16-23)17-14-22-9-4-3-5-10-22;/h3-13,20-21,23H,14-19H2,1-2H3;1H |
InChI Key |
XQBOGTJBQAULPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=CC=CO4.Cl |
Origin of Product |
United States |
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